3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid
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Overview
Description
3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Introduction of the Propionic Acid Side Chain: The propionic acid side chain can be introduced through a Friedel-Crafts acylation reaction, followed by subsequent reduction and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid stands out due to its unique propionic acid side chain, which may confer distinct biological activities and chemical reactivity. The presence of the methoxy and methyl groups on the benzofuran ring also contributes to its unique properties.
Properties
CAS No. |
10410-30-7 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(6-methoxy-3-methyl-2-benzofuran-1-yl)propanoic acid |
InChI |
InChI=1S/C13H14O4/c1-8-10-4-3-9(16-2)7-11(10)12(17-8)5-6-13(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
InChI Key |
UXYXOHOEBPLIJJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=C(O1)CCC(=O)O)OC |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(O1)CCC(=O)O)OC |
Synonyms |
3-(6-Methoxy-3-methyl-2-benzofuranyl)propionic acid |
Origin of Product |
United States |
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